5-amino-1H-imidazole-2-carbaldehyde
CAS No.:
Cat. No.: VC16011987
Molecular Formula: C4H5N3O
Molecular Weight: 111.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H5N3O |
|---|---|
| Molecular Weight | 111.10 g/mol |
| IUPAC Name | 5-amino-1H-imidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C4H5N3O/c5-3-1-6-4(2-8)7-3/h1-2H,5H2,(H,6,7) |
| Standard InChI Key | YVPXVSCHGNTHAZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC(=N1)C=O)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5-amino-1H-imidazole-2-carbaldehyde is CHNO, with a molecular weight of 111.10 g/mol. Key structural features include:
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Imidazole core: A planar aromatic ring system with two nitrogen atoms at positions 1 and 3.
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Amino group: Electron-donating substituent at position 5, enhancing nucleophilicity.
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Aldehyde group: Electrophilic carbonyl group at position 2, enabling condensation and nucleophilic addition reactions.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 111.10 g/mol |
| Solubility | Moderate in polar solvents (e.g., DMF, DMSO) |
| Stability | Sensitive to oxidation and hydrolysis due to aldehyde group |
| pKa (Amino group) | ~8.5–9.5 (estimated) |
The aldehyde group’s reactivity necessitates careful handling under inert atmospheres to prevent oxidation to carboxylic acids or decomposition .
Synthesis and Manufacturing Processes
The synthesis of 5-amino-1H-imidazole-2-carbaldehyde can be inferred from methodologies used for structurally related imidazole derivatives. A plausible route involves:
Nitration and Reduction Strategy
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Nitration: Introduction of a nitro group (-NO) at position 5 of 1H-imidazole-2-carbaldehyde using mixed acids (HNO/HSO).
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Reduction: Catalytic hydrogenation or chemical reduction (e.g., SnCl/HCl) converts the nitro group to an amino group (-NH) .
Direct Formylation
An alternative approach employs Vilsmeier-Haack formylation, where 5-aminoimidazole reacts with phosphoryl chloride (POCl) and dimethylformamide (DMF) to introduce the aldehyde group at position 2.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO/HSO, 0–5°C | 60–70% |
| Reduction | SnCl·2HO, HCl, 60°C | 45–55% |
| Formylation | POCl, DMF, reflux | 30–40% |
Challenges include regioselectivity during nitration and side reactions involving the aldehyde group. Patent US4117229A highlights the use of stannous chloride in concentrated HCl for reducing nitroimidazoles, a method adaptable to this compound .
Comparative Analysis with Related Compounds
The structural uniqueness of 5-amino-1H-imidazole-2-carbaldehyde becomes evident when compared to analogs:
Table 3: Structural and Functional Comparisons
| Compound | Functional Groups | Key Differences |
|---|---|---|
| 5-Nitro-1H-imidazole-2-carbaldehyde | -NO at C5, -CHO at C2 | Higher electrophilicity |
| 1-Methyl-5-aminoimidazole-4-carbonitrile | -NH at C5, -CN at C4 | Enhanced stability, lower reactivity |
| 4,5-Diaminoimidazole | -NH at C4 and C5 | Lacks aldehyde, reduced cross-linking capacity |
The presence of both amino and aldehyde groups in 5-amino-1H-imidazole-2-carbaldehyde enables dual reactivity, facilitating its use in multicomponent reactions and drug conjugates .
Future Research Directions
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Synthetic Optimization: Developing regioselective nitration and protection-deprotection strategies to improve yields.
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Biological Screening: Evaluating antimicrobial and anticancer efficacy in in vitro and in vivo models.
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Material Science Applications: Exploiting its aromaticity and reactivity for designing conductive polymers or sensors.
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